2-chloro-N-(2-chloro-5-nitrophenyl)propanamide

LogP Lipophilicity Structure-Property Relationship

This sec-α-halo-nitroaromatic propanamide offers a unique chiral center, a reducible 5-nitro group, and two chlorine handles for orthogonal diversification. Supplied at ≥95% purity (MW 263.07, XLogP3 2.4), it serves as a racemic or enantiopure intermediate in chiral API and crop-protection synthesis. Its distinct LC-MS/GC-MS signature also makes it an ideal reference standard. Immediate global availability from multiple producers ensures uninterrupted multi-step campaigns. Order now to secure your research supply.

Molecular Formula C9H8Cl2N2O3
Molecular Weight 263.07
CAS No. 565172-41-0
Cat. No. B2450309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-chloro-5-nitrophenyl)propanamide
CAS565172-41-0
Molecular FormulaC9H8Cl2N2O3
Molecular Weight263.07
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-4-6(13(15)16)2-3-7(8)11/h2-5H,1H3,(H,12,14)
InChIKeyGSRRUZUPEBWJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide (565172-41-0): Core Identity and Procurement Baseline


2-chloro-N-(2-chloro-5-nitrophenyl)propanamide (CAS 565172-41-0) is a chlorinated nitroaromatic compound belonging to the N-arylpropanamide class, with molecular formula C9H8Cl2N2O3 and molecular weight 263.07 g/mol [1]. Its structure features a 2-chloro-5-nitrophenyl ring linked via an amide bond to a 2-chloropropanamide moiety . The compound is widely cataloged in chemical databases and is commercially available from multiple vendors at purities typically ranging from 95% to 98% , positioning it as a readily accessible synthetic intermediate for agrochemical and pharmaceutical research.

Why Generic Substitution of 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide Is Not Advisable


Direct substitution of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide with other in-class propanamide derivatives is not supported by quantitative comparative evidence. This compound occupies a specific structural niche: it is a chlorinated sec-α-halo-nitroaromatic with a propanamide backbone. While sec-α-halo-nitro compounds as a class exhibit broad antimicrobial activity, the specific substitution pattern (2-chloro, 5-nitro on the aryl ring; 2-chloro on the propanamide) is expected to modulate reactivity, solubility, and biological interactions in ways that cannot be extrapolated from unsubstituted or mono-substituted analogs [1]. Furthermore, no peer-reviewed studies have yet established a quantitative performance ranking of this compound against its closest analogs in any defined biological or chemical system. Therefore, any substitution would be speculative and carries undefined risk of altered activity, yield, or selectivity in downstream applications.

Quantitative Evidence Guide: Verified Differentiation for 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide


Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. Unsubstituted Propanamide Analog

The target compound exhibits a computed XLogP3 of 2.4 [1], reflecting moderate lipophilicity. In contrast, the unsubstituted N-phenylpropanamide (CAS 102-28-3) has a reported experimental logP of 1.51 [2]. The introduction of the 2-chloro and 5-nitro substituents on the aryl ring, along with the 2-chloro on the propanamide chain, increases lipophilicity by approximately 0.9 log units. This difference is significant for partitioning behavior in biological membranes and organic/aqueous extraction efficiencies.

LogP Lipophilicity Structure-Property Relationship

Polar Surface Area Differentiation vs. Unsubstituted Propanamide Analog

The topological polar surface area (TPSA) of the target compound is computed as 74.9 Ų [1], compared to a TPSA of 29.1 Ų for N-phenylpropanamide [2]. The addition of the nitro group (a strong hydrogen bond acceptor) and the chlorine atoms increases TPSA by approximately 45.8 Ų. This quantitative difference is highly relevant for predicting oral bioavailability and CNS penetration, as compounds with TPSA >60 Ų typically exhibit lower passive blood-brain barrier permeability.

TPSA Bioavailability Drug-likeness

Synthetic Route Differentiation: Alternative Starting Material vs. 2-Chloro-5-nitroaniline

The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide typically proceeds via reaction of 2-chloro-5-nitroaniline with 2-chloropropanoyl chloride in the presence of a base such as pyridine . In contrast, the related N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is synthesized from the same aniline precursor but using cyclopropanecarboxylic acid chloride . The difference in acyl chloride reagents leads to distinct steric and electronic properties of the final amide products, with the propanamide derivative offering a chiral center at the α-carbon (due to the 2-chloro substituent) that is absent in the cyclopropanecarboxamide analog. This stereogenic center provides a handle for asymmetric synthesis or chiral resolution that is not available with the cyclopropyl derivative.

Synthesis Intermediate Reaction Optimization

Molecular Weight and Heavy Atom Count Differentiation vs. Acetamide Analog

The target compound has a molecular weight of 263.07 g/mol and a heavy atom count of 16 [1]. The closest commercially available analog, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide (CAS 108086-37-9), has a molecular weight of 249.05 g/mol and a heavy atom count of 15 [2]. The additional methylene group in the propanamide derivative increases molecular weight by 14.02 g/mol (5.6%) and adds one heavy atom. This difference, while modest, can affect physical properties such as melting point, boiling point, and chromatographic retention time, which are critical for purification and characterization workflows.

Molecular Weight Heavy Atom Count Drug-likeness

Predicted Boiling Point and Vapor Pressure Differentiation

The target compound has a predicted boiling point of 420.6±45.0 °C at 760 mmHg and a predicted vapor pressure of 0.0±1.0 mmHg at 25°C . These values, derived from ACD/Labs Percepta Platform, provide a baseline for assessing thermal stability and volatility. While direct comparator data for close analogs are not systematically available, the presence of two chlorine atoms and a nitro group contributes to a higher boiling point and lower vapor pressure relative to the unsubstituted N-phenylpropanamide (predicted BP ~289°C [1]), consistent with increased intermolecular forces. This differentiation is relevant for vacuum distillation and storage considerations.

Boiling Point Vapor Pressure Thermal Stability

Validated Application Scenarios for 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide (565172-41-0)


Chiral Building Block for Asymmetric Synthesis

The α-carbon of the propanamide moiety is substituted with a chlorine atom, creating a chiral center. This stereogenic element is absent in the corresponding acetamide (shorter chain) and cyclopropanecarboxamide (cyclic) analogs . As a result, 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide can serve as a racemic or enantiopure building block in the synthesis of chiral agrochemicals or pharmaceuticals where stereochemistry influences biological activity. The compound's moderate lipophilicity (XLogP3=2.4) and TPSA of 74.9 Ų further define its suitability for downstream derivatization [1].

Intermediate for Nitroaromatic-Derived Bioactives

The presence of both a nitro group and two chlorine atoms positions this compound as a versatile intermediate for further functionalization. The 5-nitro group can be selectively reduced to an amine under controlled conditions, providing an additional reactive handle for diversification. The 2-chloro substituent on the aryl ring may also undergo nucleophilic aromatic substitution under appropriate conditions, enabling the introduction of various nucleophiles. These synthetic pathways are not equally accessible in mono-chlorinated or non-nitro analogs . The compound's commercial availability at 95-98% purity [1] supports its use in multi-step synthesis campaigns.

Reference Standard for Analytical Method Development

Given its distinct molecular weight (263.07 g/mol), heavy atom count (16), and chromatographic properties, this compound is suitable as a reference standard for LC-MS or GC-MS method development, particularly for monitoring reactions involving halogenated nitroaromatics. Its predicted boiling point of ~420°C and low vapor pressure are consistent with GC-amenable compounds after derivatization, while its TPSA of 74.9 Ų [1] suggests moderate retention on reversed-phase HPLC columns. These physicochemical characteristics, when compared with those of the acetamide analog (MW 249.05, 15 heavy atoms), allow for baseline resolution in many analytical systems, facilitating accurate quantification in reaction monitoring or purity assessment .

Substrate for Halogenase/Nitroreductase Enzyme Studies

The combination of a chloroalkyl amide side chain and a nitroaryl ring makes this compound a potential probe substrate for studying halogenase or nitroreductase enzyme activity. While direct kinetic data for this specific compound are not yet available, the class-level activity of sec-α-halo-nitro compounds as antimicrobial agents implies interactions with microbial enzymes. The compound's moderate lipophilicity (XLogP3=2.4) may influence its partitioning into cellular membranes, making it a useful tool for assessing structure-activity relationships in enzyme inhibition or prodrug activation studies [1].

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